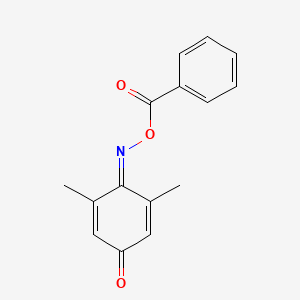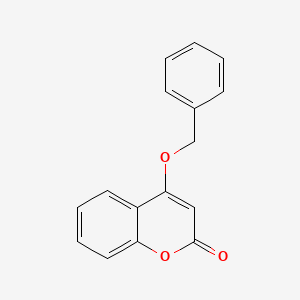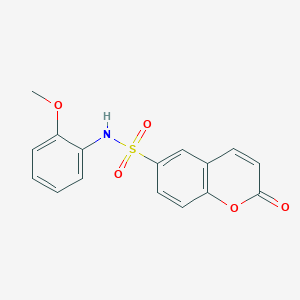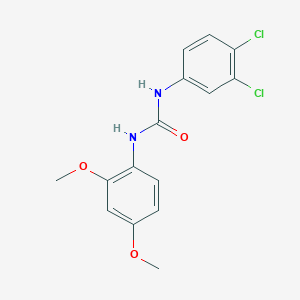
2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime), also known as DMQD-BO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule possesses a unique chemical structure that makes it a valuable tool in various fields of research, including biochemistry, pharmacology, and materials science.
作用机制
2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) acts as a redox-active compound by accepting electrons from other molecules. In biological systems, it can accept electrons from NADH and FADH2, which are important electron donors in cellular respiration. This process generates a semiquinone radical, which can then react with oxygen to produce superoxide, a type of ROS. 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) can also directly react with ROS, such as hydrogen peroxide and peroxynitrite, to form stable adducts.
Biochemical and Physiological Effects:
2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) has been shown to have several biochemical and physiological effects. It can modulate the activity of various enzymes, including cytochrome c oxidase and xanthine oxidase, which are involved in cellular respiration and ROS production. 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) can also induce apoptosis, a form of programmed cell death, in cancer cells by disrupting mitochondrial function. In addition, 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) has been shown to have anti-inflammatory effects by reducing ROS production and cytokine release in immune cells.
实验室实验的优点和局限性
2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily synthesized in large quantities. 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) is also a versatile tool for studying redox reactions and ROS production in various biological systems. However, 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) has some limitations, including its potential toxicity at high concentrations and its limited ability to penetrate cell membranes.
未来方向
There are several future directions for 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) research. One area of interest is the development of 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime)-based probes for imaging ROS in vivo. This could lead to new diagnostic tools for detecting oxidative stress in various diseases, including cancer and neurodegenerative disorders. Another area of research is the use of 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) as a therapeutic agent for cancer and other diseases. 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) has shown promise as a potential anticancer agent by inducing apoptosis in cancer cells. Finally, the development of new synthetic methods for 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) and its derivatives could lead to new applications in materials science and nanotechnology.
In conclusion, 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a versatile tool for studying redox reactions and ROS production in various biological systems. 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) has several advantages for lab experiments, including its stability and water solubility, but also has some limitations, including its potential toxicity at high concentrations. There are several future directions for 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) research, including the development of new probes for imaging ROS in vivo and the use of 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) as a therapeutic agent for cancer and other diseases.
合成方法
The synthesis of 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) involves the reaction of 2,6-dimethyl-1,4-benzoquinone with benzoyl chloride in the presence of a base catalyst. The resulting product is then treated with hydroxylamine hydrochloride to obtain 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime). This method has been optimized to produce high yields of 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) with excellent purity.
科学研究应用
2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) has been used extensively in scientific research as a redox-active compound. It has been shown to act as an electron acceptor in biological systems, making it a valuable tool for studying redox reactions in vivo and in vitro. 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) has also been used as a fluorescent probe for detecting reactive oxygen species (ROS) in cells and tissues, which is important for understanding oxidative stress and its role in various diseases.
属性
IUPAC Name |
[(2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-10-8-13(17)9-11(2)14(10)16-19-15(18)12-6-4-3-5-7-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMKHMAAWTVMDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(C1=NOC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5694699.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5694708.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5694709.png)





![N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5694747.png)

![3-{[(3-acetylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5694767.png)


![2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine](/img/structure/B5694804.png)